![molecular formula C21H27N5O2 B5953974 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide](/img/structure/B5953974.png)
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group. The pyrazine ring is then attached through a series of condensation reactions. Common reagents used in these reactions include hydrazine hydrate, N-alkylpyrrole, and various catalysts to facilitate cyclization and condensation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and has been studied for its antibacterial activity.
3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin: This compound is known for its inhibitory activity against SARS-CoV-2 main protease.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-pyrazin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-20(24-9-8-18-16-22-10-11-23-18)15-19-21(28)25-12-14-26(19)13-4-7-17-5-2-1-3-6-17/h1-3,5-6,10-11,16,19H,4,7-9,12-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSCPJBIBJVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCC2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(cyclopentylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5953896.png)
![N-[[1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B5953900.png)
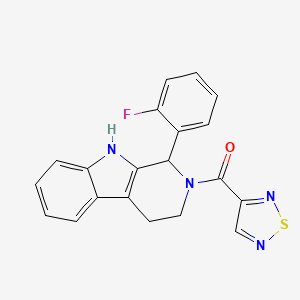
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5953908.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B5953916.png)
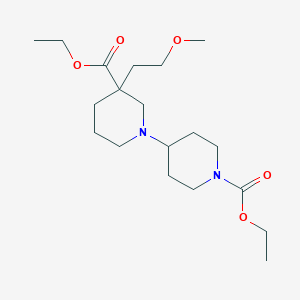
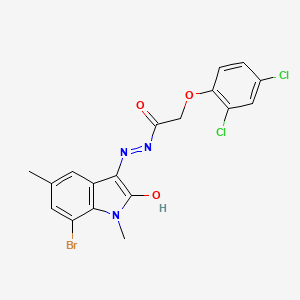
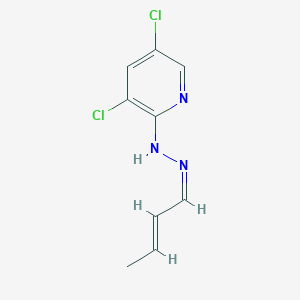
![(4Z)-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5953955.png)

![2-benzyl-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5953966.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5953983.png)
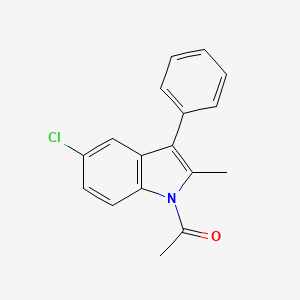
![N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5953999.png)
